molecular formula C16H13Cl2NO2 B13352676 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide

3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide

Cat. No.: B13352676
M. Wt: 322.2 g/mol
InChI Key: DZUHPTCEMFARBN-SOFGYWHQSA-N
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Description

3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a dichlorobenzyl group attached to an oxyphenyl acrylamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 2,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then subjected to acryloylation to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its anti-tumor properties and potential as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in tumor cells, making it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide stands out due to its specific structural features that confer unique biological activities. Its dichlorobenzyl group enhances its ability to interact with molecular targets, making it more effective in certain applications, particularly in anti-tumor research .

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

(E)-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C16H13Cl2NO2/c17-13-7-5-12(14(18)9-13)10-21-15-4-2-1-3-11(15)6-8-16(19)20/h1-9H,10H2,(H2,19,20)/b8-6+

InChI Key

DZUHPTCEMFARBN-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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